MitoB

Mitochondrial ROS Hydrogen Peroxide Quantification Superoxide Probe Comparison

Conventional H₂O₂ probes lack mitochondrial specificity or require genetic manipulation, limiting in vivo quantitative studies. MitoB resolves this through TPP-driven mitochondrial matrix accumulation and arylboronic acid-mediated selective H₂O₂ conversion, enabling absolute LC-MS/MS quantification with deuterated internal standards. • Validated across Drosophila, mtDNA mutator mice, brown trout, and crucian carp for aging, ecological, and pharmacological H₂O₂ assessment. • Compatible with d15-MitoB/d15-MitoP IS workflow for matrix-independent, cross-study comparable results. • ≥98% HPLC purity; ships ambient; research-use-only.

Molecular Formula C25H23BBrO3P
Molecular Weight 493.1 g/mol
Cat. No. B570649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoB
Synonyms[(3-Boronophenyl)methyl]triphenylphosphonium; 
Molecular FormulaC25H23BBrO3P
Molecular Weight493.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-]
InChIInChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H
InChIKeyMFIBJDFSRFHSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MitoB: Technical Baseline and Procurement


MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide; CAS 1247025-84-8) is a ratiometric, small-molecule exomarker specifically designed to accumulate within the mitochondrial matrix and undergo irreversible, selective conversion to MitoP upon reaction with hydrogen peroxide (H₂O₂) [1]. Its triphenylphosphonium (TPP) cation moiety drives mitochondrial targeting via the membrane potential, while its arylboronic acid group provides the H₂O₂-reactive functionality [2]. Unlike fluorescent probes, MitoB is intended for absolute quantification by liquid chromatography–tandem mass spectrometry (LC–MS/MS), using deuterated internal standards (d15-MitoB and d15-MitoP) to enable accurate, matrix-independent H₂O₂ assessment in whole organisms and complex tissues [3]. This compound is a research-use-only tool for quantifying mitochondrial oxidative stress in vivo.

Why Generic Probes Fail vs. MitoB


Conventional H₂O₂ detection methods are unsuitable for mitochondrial-specific, in vivo quantification. Fluorescent probes (e.g., Amplex Red, DCFH-DA) lack mitochondrial targeting, suffer from photobleaching and autofluorescence, and are semi-quantitative at best [1]. Genetically encoded probes (e.g., HyPer) require transfection/transgenesis, limiting application to genetically tractable models, and their ratiometric response can be affected by pH and other cellular variables [2]. The superoxide probe MitoSOX is frequently misapplied for H₂O₂; it also exhibits mtDNA intercalation, causing an ~20-fold fluorescence increase independent of redox status [3]. MitoB circumvents these limitations by providing absolute, mitochondrial-matrix-specific H₂O₂ quantification via LC–MS/MS in any intact organism or tissue, without genetic manipulation [4].

MitoB Procurement Evidence Guide


Detection Specificity: MitoB vs. MitoSOX

MitoB is selective for mitochondrial H₂O₂ and provides absolute quantification by LC–MS/MS, whereas MitoSOX is a superoxide-specific fluorescent probe prone to redox-independent fluorescence enhancement. MitoSOX intercalates mitochondrial DNA (mtDNA), causing an approximate 20-fold increase in fluorescence that is not indicative of superoxide levels [1]. MitoB does not intercalate DNA and its MitoP/MitoB ratio is unaffected by such artifacts [2]. In a side-by-side experiment in PAECs, 5 μM MitoB was incubated for 3 hr, while 5 μM MitoSOX was incubated for 30 min, reflecting the different assay requirements and readout modalities [3].

Mitochondrial ROS Hydrogen Peroxide Quantification Superoxide Probe Comparison

Matrix-Specific Quantification: MitoB vs. Amplex Red

Amplex Red measures H₂O₂ in extracellular or bulk cellular environments via horseradish peroxidase (HRP)-catalyzed conversion to resorufin, but it cannot distinguish mitochondrial from cytosolic H₂O₂ and is subject to interference from endogenous antioxidant systems (GSH/Gpx/Prx) [1]. MitoB, by contrast, accumulates specifically in the mitochondrial matrix driven by the TPP cation, and its MitoP/MitoB ratio reflects matrix H₂O₂ concentrations without requiring cell disruption or HRP addition [2]. In Drosophila aging studies, MitoB detected a 40% increase in mitochondrial H₂O₂ with age, a difference that fluorescent methods failed to resolve due to photobleaching and lack of organellar resolution .

In Vivo H₂O₂ Measurement Mitochondrial Matrix Targeting Fluorescent Probe Limitations

Tissue-Resolved H₂O₂ Quantification

MitoB enables quantitative, tissue-resolved H₂O₂ measurement in whole organisms, revealing substantial inter-tissue variability that bulk assays cannot capture. In normoxic crucian carp, the liver MitoP/MitoB ratio averaged 0.39, whereas the gill ratio averaged only 0.092, representing a 4.2-fold difference in mitochondrial H₂O₂ levels between tissues [1]. This tissue-specific resolution is impossible with plasma or whole-body H₂O₂ assays. The MitoB method also confirmed that MitoB and MitoP have similar disappearance kinetics in trout liver (MitoB: -15.21 pmol/h vs. MitoP: -6.51 pmol/h, p=0.536), validating the stability of the MitoP/MitoB ratio over time [2].

Tissue-Specific Oxidative Stress Ecological Physiology In Vivo ROS Measurement

Absolute Quantification with Deuterated Standards

Unlike fluorescent probes that suffer from matrix-dependent signal variability, MitoB quantification employs deuterated internal standards (d15-MitoB and d15-MitoP) for LC–MS/MS analysis, enabling absolute, matrix-independent H₂O₂ measurement [1]. This approach corrects for ion suppression/enhancement, extraction efficiency, and instrument variability. In ecological validation studies, uncorrected MitoP/MitoB ratios showed high concordance with corrected ratios (ICC r=0.939, p<0.001), but correction accounted for up to 188-fold variation in MitoP content and 24-fold variation in MitoB content across samples [2]. Fluorescent probes (e.g., MitoSOX, Amplex Red) lack internal standards and are semi-quantitative at best.

LC–MS/MS Quantification Deuterated Internal Standard Matrix Effect Correction

Cross-Species Flexibility Without Genetic Engineering

Genetically encoded H₂O₂ probes (e.g., HyPer, roGFP) require stable transfection or transgenesis, restricting use to genetically tractable models and preventing application in wild-caught or ecologically relevant organisms. MitoB, a small-molecule probe, has been validated in Drosophila (injection), mice (injection), and brown trout (Salmo trutta) (injection) without any genetic manipulation [1]. In trout, MitoB accumulation in liver reached detectable levels within 3 hours of injection, and the method was successfully adapted for aquatic ecological studies after verifying kinetics and absence of probe transfer between fish [2].

Model Organism Non-Genetic Probing Cross-Species Validation

MitoB Application Scenarios


Aging and Longevity Studies

MitoB enables longitudinal, non-terminal assessment of mitochondrial matrix H₂O₂ in aging models. In Drosophila, the MitoP/MitoB ratio increases progressively with age, reflecting elevated mitochondrial oxidative stress [1]. In mtDNA mutator mice, MitoB detected significantly higher H₂O₂ in heart, kidney, and skeletal muscle of mature (35–42 week) animals compared to age-matched controls, demonstrating its utility in detecting age-related mitochondrial dysfunction across tissues [2].

Tissue-Specific Oxidative Stress Mapping

The MitoB method is uniquely suited for ecological studies requiring tissue-resolved H₂O₂ data in wild or non-model organisms. In brown trout, MitoB injection followed by LC–MS/MS analysis of liver, muscle, and other tissues revealed significant inter-individual variation in mitochondrial H₂O₂ and its relationship to metabolic rate [1]. In crucian carp, MitoB uncovered a 4.2-fold higher mitochondrial H₂O₂ in liver versus gill, demonstrating organ-specific oxidative stress signatures undetectable by plasma assays [2].

Mitochondria-Targeted Therapeutics Validation

MitoB serves as a critical tool for verifying the mechanism of action of mitochondria-targeted antioxidants (e.g., MitoQ, MitoTEMPO). In iPSC reprogramming studies, MitoB was used to confirm elevated mitochondrial H₂O₂ in mutator cells (p=0.0265) and to demonstrate that antioxidant treatment (MitoQ, NAC) reduced reprogramming deficits [1]. This provides a direct, quantitative endpoint for assessing mitochondrial-targeted intervention efficacy.

Absolute Quantification Workflows with Internal Standards

MitoB is designed for integration into rigorous LC–MS/MS analytical pipelines. The recommended workflow includes spiking tissue lysates with deuterated internal standards (d15-MitoB and d15-MitoP, e.g., 100 pmol and 50 pmol respectively) to correct for extraction efficiency and ion suppression, enabling absolute MitoP/MitoB ratio determination [2]. This is essential for cross-study comparison and regulatory-compliant oxidative stress assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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